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Compound of Interest

Compound Name: 3,7-Dimethylnonane

Cat. No.: B103575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for the branched alkane, 3,7-dimethylnonane. Due to the

limited availability of public experimental spectra for this specific compound, this guide

combines theoretical predictions with established spectroscopic principles for alkanes to serve

as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of organic molecules. For a saturated acyclic alkane such as 3,7-dimethylnonane
(C₁₁H₂₄), the ¹H and ¹³C NMR spectra are characterized by signals in the upfield region.

Predicted ¹H NMR Data
The proton NMR spectrum of 3,7-dimethylnonane is expected to show complex overlapping

signals due to the small differences in the chemical environments of the various methylene and

methine protons. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 3,7-Dimethylnonane
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Protons Multiplicity
Predicted Chemical Shift
(δ, ppm)

CH₃ (C1, C9) Triplet ~ 0.8 - 0.9

CH₃ (at C3, C7) Doublet ~ 0.8 - 0.9

CH₂ (C2, C8) Multiplet ~ 1.2 - 1.4

CH (C3, C7) Multiplet ~ 1.4 - 1.6

CH₂ (C4, C6) Multiplet ~ 1.1 - 1.3

CH₂ (C5) Multiplet ~ 1.0 - 1.2

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule.

The predicted chemical shifts for 3,7-dimethylnonane are summarized in Table 2. PubChem

indicates the availability of a ¹³C NMR spectrum for 3,7-dimethylnonane, recorded on a BRUK

HX-90 instrument.[1]

Table 2: Predicted ¹³C NMR Data for 3,7-Dimethylnonane

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1, C9 ~ 14

C2, C8 ~ 23

C3, C7 ~ 32

C4, C6 ~ 39

C5 ~ 25

CH₃ at C3, C7 ~ 19

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. As an alkane, the IR spectrum of 3,7-
dimethylnonane is expected to be relatively simple, primarily showing C-H stretching and

bending vibrations. PubChem notes that a vapor phase IR spectrum is available.[1]

Characteristic IR Absorption Bands
The key IR absorption bands expected for 3,7-dimethylnonane are detailed in Table 3.

Table 3: Characteristic IR Absorption Bands for 3,7-Dimethylnonane

Vibrational Mode Functional Group
Expected Wavenumber
(cm⁻¹)

C-H Stretch -CH₃, -CH₂-, -CH 2850 - 3000

C-H Bend (Scissoring) -CH₂- ~ 1465

C-H Bend (Asymmetric) -CH₃ ~ 1450

C-H Bend (Symmetric) -CH₃ ~ 1375

Experimental Protocols
Standard experimental procedures for obtaining NMR and IR spectra of liquid alkane samples

are described below.

NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of a liquid alkane sample is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 3,7-dimethylnonane in a suitable

deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using

the deuterium signal from the solvent.

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to

obtain sharp, symmetrical peaks.
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Acquisition of ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

an appropriate number of scans to achieve a good signal-to-noise ratio.

Acquisition of ¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to the ¹H spectrum due to the

lower natural abundance of the ¹³C isotope.

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct

the spectra, and reference the chemical shifts to the solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol
A typical protocol for obtaining an IR spectrum of a liquid sample is:

Sample Preparation: Place a drop of neat 3,7-dimethylnonane between two salt plates

(e.g., NaCl or KBr) to form a thin liquid film.

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

Background Scan: Run a background spectrum of the empty spectrometer to account for

atmospheric CO₂ and H₂O.

Sample Scan: Acquire the IR spectrum of the sample. The instrument will automatically ratio

the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding molecular vibrations.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 3,7-dimethylnonane.
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Caption: Workflow for NMR and IR spectroscopic analysis of 3,7-dimethylnonane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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